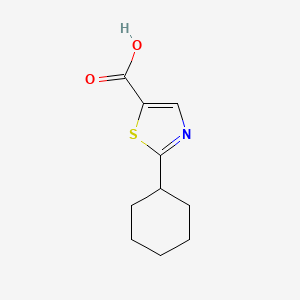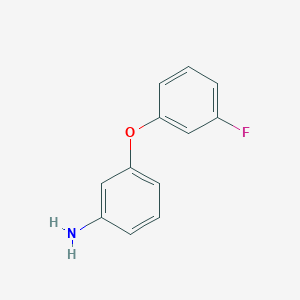
Chromium;chromium(2+);oxochromium;trifluoride;dihydrofluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromium;chromium(2+);oxochromium;trifluoride;dihydrofluoride is a complex compound that includes multiple chromium species in different oxidation states, along with fluoride and oxide ligands Chromium is a transition metal known for its various oxidation states, which contribute to its diverse chemistry
準備方法
Synthetic Routes and Reaction Conditions
The preparation of chromium;chromium(2+);oxochromium;trifluoride;dihydrofluoride involves multiple steps, each targeting the formation of specific chromium species. One common method involves the reaction of chromium(II) chloride with anhydrous hydrogen fluoride at elevated temperatures (100-200°C) to form chromium(II) fluoride . This reaction can be represented as:
CrCl2+2HF→CrF2+2HCl
Industrial Production Methods
Industrial production of chromium compounds often involves the reduction of chromium ores, such as chromite, followed by various chemical treatments to obtain the desired oxidation states and compounds. The production of chromium(III) fluoride, for example, involves the reaction of chromium(III) oxide with hydrofluoric acid .
化学反応の分析
Types of Reactions
Chromium;chromium(2+);oxochromium;trifluoride;dihydrofluoride can undergo various types of chemical reactions, including:
Oxidation and Reduction: Chromium species can be oxidized or reduced, changing their oxidation states. For example, chromium(II) can be oxidized to chromium(III) or reduced to chromium(0).
Substitution: Fluoride and oxide ligands can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving chromium compounds include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Zinc, sodium borohydride.
Acids and Bases: Hydrochloric acid, sulfuric acid, sodium hydroxide.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation of chromium(II) fluoride can produce chromium(III) fluoride .
科学的研究の応用
Chromium;chromium(2+);oxochromium;trifluoride;dihydrofluoride has several scientific research applications, including:
作用機序
The mechanism by which chromium;chromium(2+);oxochromium;trifluoride;dihydrofluoride exerts its effects involves interactions with various molecular targets and pathways. For example, chromium(III) has been shown to bind to the beta subunit of mitochondrial ATP synthase, influencing cellular energy production and metabolic regulation . Additionally, chromium can activate AMP-activated protein kinase (AMPK), which plays a role in carbohydrate and lipid metabolism .
類似化合物との比較
Similar Compounds
Chromium(III) Fluoride: A green crystalline solid used in similar applications, such as catalysis and electroplating.
Chromium(II) Chloride: A water-stable compound used as a reducing agent in organic synthesis.
Chromium(III) Oxide: A stable oxide used in pigments and as a precursor for other chromium compounds.
Uniqueness
Chromium;chromium(2+);oxochromium;trifluoride;dihydrofluoride is unique due to its combination of multiple chromium oxidation states and the presence of both fluoride and oxide ligands. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
Cr3F5H2O- |
|---|---|
分子量 |
269.00 g/mol |
IUPAC名 |
chromium;chromium(2+);oxochromium;trifluoride;dihydrofluoride |
InChI |
InChI=1S/3Cr.5FH.O/h;;;5*1H;/q;;+2;;;;;;/p-3 |
InChIキー |
YMNLNWWYAFXHFZ-UHFFFAOYSA-K |
正規SMILES |
O=[Cr].F.F.[F-].[F-].[F-].[Cr].[Cr+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



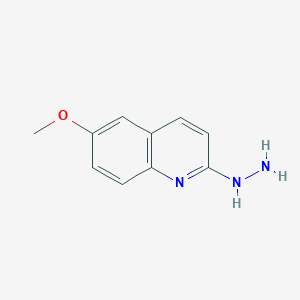

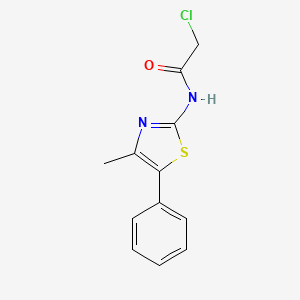
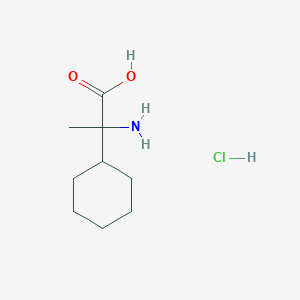
![1-[2-Bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl-bis(2-methylphenyl)phosphane;cyclopentane;iron](/img/structure/B12436514.png)


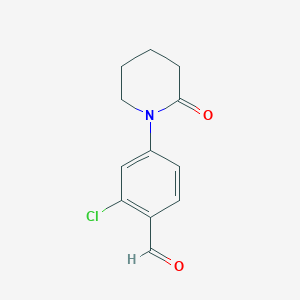
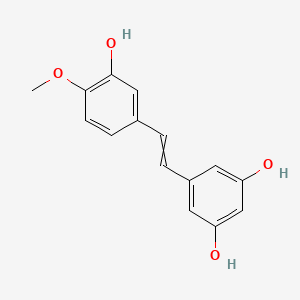
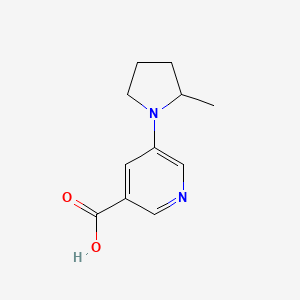
![1-[2-(2,4-Difluorophenyl)-2-fluoro-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole](/img/structure/B12436556.png)
